molecular formula C30H29N5O5S B2363875 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1101804-13-0

3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B2363875
CAS No.: 1101804-13-0
M. Wt: 571.65
InChI Key: MUWMHADPNJIQKC-UHFFFAOYSA-N
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Description

3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H29N5O5S and its molecular weight is 571.65. The purity is usually 95%.
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Biological Activity

The compound 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule that belongs to the class of imidazoquinazolines. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed through its components:

  • Imidazo[1,2-c]quinazoline core : Known for various biological activities, including anticancer and antimicrobial properties.
  • Substituents : The presence of methoxyphenyl and carbamoyl groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar imidazoquinazoline structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineGI50 (µM)
3.20NCI-H522 (Lung)0.34
3.20OVCAR-3 (Ovarian)0.33
3.20MCF7 (Breast)0.52

These findings suggest that the compound may also possess similar anticancer activity, potentially inhibiting cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism through which this compound exerts its biological effects likely involves:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
  • Cholinesterase Inhibition : Some imidazoquinazolines have demonstrated inhibitory effects on cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • In Vitro Studies : A study focusing on substituted imidazoquinazolines found that certain derivatives exhibited potent inhibition against cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
  • Molecular Docking Studies : These studies revealed crucial binding interactions between the compound and target proteins, confirming its potential as a therapeutic agent .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation. For instance, derivatives have been synthesized and evaluated for their anticancer properties, showing effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • Compounds in this class have demonstrated antibacterial and antifungal activities. For example, certain derivatives have been reported to exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of imidazoquinazolines has been documented, with some studies indicating their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several studies provide insights into the efficacy of compounds related to 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide:

Study ReferenceObjectiveFindings
Evaluate anticancer propertiesIdentified compounds that effectively inhibited cancer cell growth.
Synthesize novel derivativesDeveloped new compounds with enhanced antimicrobial activity against resistant strains.
Investigate anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro.

Properties

IUPAC Name

3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O5S/c1-39-21-12-10-19(11-13-21)17-31-26(36)15-14-25-29(38)35-28(33-25)23-8-3-4-9-24(23)34-30(35)41-18-27(37)32-20-6-5-7-22(16-20)40-2/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,31,36)(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWMHADPNJIQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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